2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This method ensures the formation of the benzoxazine ring with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.
Major Products
Reduction of Nitro Group: Produces 2-ethyl-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Substitution of Ethyl Group: Produces various substituted benzoxazines depending on the substituent introduced.
Scientific Research Applications
2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its reactive nitro and ethyl groups. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3-one: A parent compound with similar structural features but lacks the ethyl and nitro groups.
6-nitro-2H-1,4-benzoxazin-3-one: Similar structure but without the ethyl group.
2-ethyl-2H-1,4-benzoxazin-3-one: Similar structure but without the nitro group.
Uniqueness
2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both nitro and ethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these substituents provides a distinct set of chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
2-ethyl-6-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-2-8-10(13)11-7-5-6(12(14)15)3-4-9(7)16-8/h3-5,8H,2H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYHRYFOSFRFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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